molecular formula C7H5BrN2O B3225183 3-bromo-1H-indazol-4-ol CAS No. 1246307-73-2

3-bromo-1H-indazol-4-ol

Cat. No. B3225183
CAS RN: 1246307-73-2
M. Wt: 213.03 g/mol
InChI Key: GWBNRJCGIJNYSW-UHFFFAOYSA-N
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Description

3-bromo-1H-indazol-4-ol is a chemical compound with the empirical formula C7H5BrN2O and a molecular weight of 213.03 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . Various routes have been explored to synthesize indazole . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound is a derivative of indazole, which usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

Indazole derivatives have been found to undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4-bromo-1H-indazole, indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole derivatives, including 3-bromo-1H-indazol-4-ol, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .

properties

IUPAC Name

3-bromo-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBNRJCGIJNYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313681
Record name 3-Bromo-1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246307-73-2
Record name 3-Bromo-1H-indazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246307-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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